Tetradec-7-ene, also known as 7-tetradecene, is a naturally occurring organic compound found in some plant species. Studies have identified its presence in Porophyllum ruderale and Porophyllum gracile, two plants belonging to the Asteraceae family commonly known as "sneezeweeds" []. These findings suggest that tetradec-7-ene may play a role in the plants' biological processes, although further research is needed to determine its specific function.
While research on tetradec-7-ene is still limited, its potential applications in various scientific fields are being explored. Here are some areas of ongoing investigation:
Tetradec-7-ene's structure shares similarities with other biofuels derived from vegetable oils. Researchers are investigating its potential as a renewable fuel source, particularly through hydrothermal liquefaction, a process that converts biomass into liquid fuels at high temperatures and pressures [].
The properties of tetradec-7-ene, such as its chain structure and double bond, could be beneficial in developing new materials. For example, it could be used in the production of lubricants or polymers with specific functionalities [].
Tetradec-7-ene could serve as a starting material for the synthesis of other valuable organic compounds. Its reactive double bond allows for various chemical transformations, potentially leading to the production of new drugs, catalysts, or other functional molecules [].
Tetradec-7-ene, also known as 7-tetradecene, is an unsaturated hydrocarbon with the molecular formula and a molecular weight of approximately 196.3721 g/mol. It belongs to the class of alkenes characterized by the presence of a double bond between the carbon atoms. Specifically, tetradec-7-ene features a double bond located at the seventh carbon in its linear chain structure, which can be represented as follows:
This compound exists in two geometric isomers: the cis and trans forms, with the trans configuration being more stable due to less steric hindrance. Its boiling point is around 523.2 K (approximately 250 °C) .
There is no known specific mechanism of action for tetradec-7-ene in biological systems.
Tetradec-7-ene can be synthesized through several methods:
Tetradec-7-ene has several applications:
Interaction studies involving tetradec-7-ene focus on its reactivity with other chemical species. For instance, it has been shown to interact with oxidizing agents leading to various oxidation products. Additionally, studies on its interactions with biological membranes indicate potential effects on membrane fluidity and permeability due to its hydrophobic nature .
Tetradec-7-ene is structurally similar to other alkenes and aliphatic hydrocarbons. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
1-Tetradecene | C14H28 | Double bond at the first carbon; more reactive |
2-Tetradecene | C14H28 | Double bond at the second carbon; different reactivity pattern |
Hexadecane | C16H34 | Saturated hydrocarbon; no double bonds |
Octadecene | C18H36 | Longer chain; used in lubricants |
Uniqueness of Tetradec-7-ene:
Tetradec-7-ene's unique position of the double bond at the seventh carbon distinguishes it from other tetradecenes, affecting its reactivity and physical properties. Its specific applications in industrial chemistry further highlight its importance compared to similar compounds .
Health Hazard